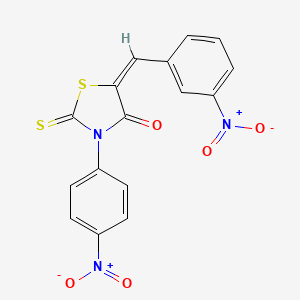

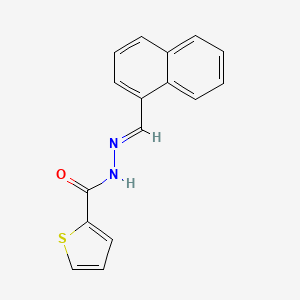

(5E)-5-(3-nitrobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-(3-ニトロベンジリデン)-3-(4-ニトロフェニル)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。これらの化合物は、多様な生物活性を示すことが知られており、医薬品化学における潜在的な用途のために広く研究されています。ニトロ基とチアゾリジンオン環構造の存在は、化合物のユニークな化学的性質と反応性に貢献しています。

準備方法

合成経路と反応条件

(5E)-5-(3-ニトロベンジリデン)-3-(4-ニトロフェニル)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、一般的に、適切な触媒の存在下で、3-ニトロベンズアルデヒドと4-ニトロフェニルチオセミカルバジドを縮合させることで行われます。この反応は、エタノールやメタノールなどの適切な溶媒中で還流条件下で行われます。得られた生成物は、再結晶またはクロマトグラフィーによって精製して、目的の化合物を高純度で得ます。

工業生産方法

この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成手順をスケールアップすることです。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、蒸留や結晶化などの大規模精製技術の採用が含まれます。

化学反応の分析

反応の種類

(5E)-5-(3-ニトロベンジリデン)-3-(4-ニトロフェニル)-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基は、パラジウム炭素などの触媒の存在下で、水素ガスなどの還元剤を用いてアミンに還元することができます。

還元: この化合物は、対応するニトロソまたはヒドロキシルアミン誘導体を形成するように酸化することができます。

置換: チアゾリジンオン環は、求核置換反応を受けることができ、ニトロ基は他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 水素ガス、パラジウム炭素、エタノール。

還元: 水素化ホウ素ナトリウム、エタノール。

置換: アミンやチオールなどの求核剤、ジメチルホルムアミドやジクロロメタンなどの溶媒。

生成される主な生成物

酸化: アミン、ニトロソ誘導体。

還元: ヒドロキシルアミン誘導体。

置換: さまざまな官能基を持つ置換チアゾリジンオン。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用と抗真菌作用について調査されています。

医学: 抗炎症剤や抗癌剤としての可能性が探られています。

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: Research has shown that derivatives of thiazolidinones exhibit antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential to inhibit the growth of various pathogens and cancer cells.

Medicine: Due to its biological activity, the compound is investigated for its potential use in drug development. It serves as a lead compound for designing new therapeutic agents.

Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

(5E)-5-(3-ニトロベンジリデン)-3-(4-ニトロフェニル)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的や経路との相互作用を含みます。ニトロ基は、細胞成分と相互作用できる反応性中間体を形成するように還元され、さまざまな生物学的効果をもたらします。チアゾリジンオン環構造は、酵素や受容体と相互作用することもでき、その活性を調節し、治療効果をもたらします。

類似化合物の比較

類似化合物

(5E)-5-(3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン: 4-ニトロフェニル基がなく、生物活性に影響を与える可能性があります。

(5E)-5-(4-ニトロフェニル)-2-チオキソ-1,3-チアゾリジン-4-オン: 3-ニトロベンジリデン基がなく、反応性と用途に影響を与える可能性があります。

ユニークさ

(5E)-5-(3-ニトロベンジリデン)-3-(4-ニトロフェニル)-2-チオキソ-1,3-チアゾリジン-4-オンに3-ニトロベンジリデン基と4-ニトロフェニル基の両方が存在することは、そのユニークな化学的性質と潜在的な用途に貢献しています。これらの官能基の組み合わせは、その反応性を高め、類似化合物と比較して生物活性の範囲を広げます。

類似化合物との比較

Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents. They are known for their antidiabetic properties.

Nitrobenzene Derivatives: Compounds with nitro groups on benzene rings, such as nitroanilines, share some chemical reactivity but differ in their overall structure and properties.

Uniqueness: The combination of the thiazolidinone ring with nitrophenyl groups makes (5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one unique

特性

分子式 |

C16H9N3O5S2 |

|---|---|

分子量 |

387.4 g/mol |

IUPAC名 |

(5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H9N3O5S2/c20-15-14(9-10-2-1-3-13(8-10)19(23)24)26-16(25)17(15)11-4-6-12(7-5-11)18(21)22/h1-9H/b14-9+ |

InChIキー |

KOEBINNAVCEWSW-NTEUORMPSA-N |

異性体SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11667967.png)

![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667980.png)

![N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11667984.png)

![N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide]](/img/structure/B11667985.png)

![4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine](/img/structure/B11667992.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668001.png)

![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11668015.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11668035.png)